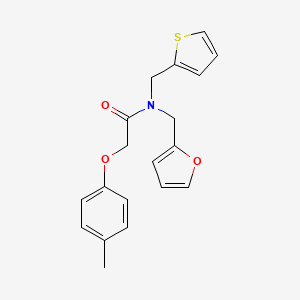![molecular formula C20H27BrN2O2 B11392736 (5s,7s)-2-(5-Bromo-2-ethoxyphenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11392736.png)
(5s,7s)-2-(5-Bromo-2-ethoxyphenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-bromo-2-ethoxyphenyl)-5,7-diethyl-1,3-diazatricyclo[3311~3,7~]decan-6-one is a complex organic compound with a unique structure that includes a brominated phenyl group, an ethoxy group, and a diazatricyclodecane core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromo-2-ethoxyphenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one typically involves multiple steps, starting with the bromination of an ethoxyphenyl precursor. The reaction conditions often require the use of bromine or a brominating agent in the presence of a catalyst. Subsequent steps involve the formation of the diazatricyclodecane core through cyclization reactions, which may require specific temperature and solvent conditions to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow chemistry and the use of green solvents can be employed to enhance the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(5-bromo-2-ethoxyphenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Aplicaciones Científicas De Investigación
2-(5-bromo-2-ethoxyphenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials with specific properties
Mecanismo De Acción
The mechanism of action of 2-(5-bromo-2-ethoxyphenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves its interaction with specific molecular targets. The brominated phenyl group and diazatricyclodecane core can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(5-bromo-2-chlorophenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
- 2-(5-bromo-2-methoxyphenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
Uniqueness
What sets 2-(5-bromo-2-ethoxyphenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one apart from similar compounds is its specific combination of functional groups, which can confer unique reactivity and biological activity. The presence of both bromine and ethoxy groups can enhance its ability to interact with biological targets and undergo specific chemical transformations .
Propiedades
Fórmula molecular |
C20H27BrN2O2 |
|---|---|
Peso molecular |
407.3 g/mol |
Nombre IUPAC |
2-(5-bromo-2-ethoxyphenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |
InChI |
InChI=1S/C20H27BrN2O2/c1-4-19-10-22-12-20(5-2,18(19)24)13-23(11-19)17(22)15-9-14(21)7-8-16(15)25-6-3/h7-9,17H,4-6,10-13H2,1-3H3 |
Clave InChI |
HHLZILFUNYGLLB-UHFFFAOYSA-N |
SMILES canónico |
CCC12CN3CC(C1=O)(CN(C2)C3C4=C(C=CC(=C4)Br)OCC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(heptyloxy)benzamide](/img/structure/B11392667.png)
![3-benzyl-8-cyclohexyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B11392670.png)
![7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylpurine-2,6-dione](/img/structure/B11392680.png)
![4-tert-butyl-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B11392681.png)
![4-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide](/img/structure/B11392688.png)
![2-(4-ethylphenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11392695.png)
![Ethyl 4-[({5-chloro-2-[(2-fluorobenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]benzoate](/img/structure/B11392696.png)
![4-{2-[1-(4-Methoxybenzoyl)piperidin-2-yl]ethyl}morpholine](/img/structure/B11392700.png)
![1-{2-[1-(3-Methylbenzoyl)piperidin-2-yl]ethyl}azepane](/img/structure/B11392713.png)
![ethyl 4-{[(7,8-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate](/img/structure/B11392716.png)
![6-(4-ethylphenyl)-N-(3-methylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11392721.png)
![2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-(4-chlorobenzyl)acetamide](/img/structure/B11392725.png)
![1-(3-chlorophenyl)-N-[4-(difluoromethoxy)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11392728.png)

